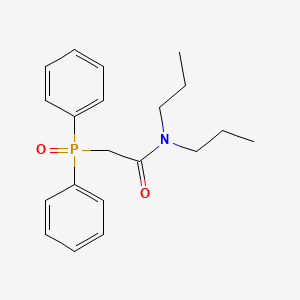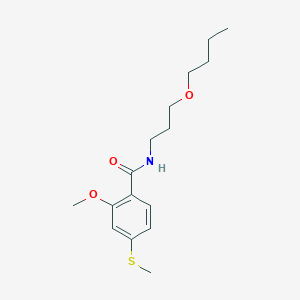![molecular formula C19H22N2O2 B4693773 1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)
1-acetyl-4-[4-(benzyloxy)phenyl]piperazine
Overview
Description
1-Acetyl-4-[4-(benzyloxy)phenyl]piperazine, commonly known as ABP, is a synthetic compound that belongs to the class of piperazine derivatives. ABP has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of ABP is not fully understood. However, it has been reported to interact with various molecular targets, such as serotonin and dopamine receptors, and inhibit their activity. ABP has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ABP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. ABP has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, ABP has been shown to enhance the activity of neurotransmitters, such as serotonin and dopamine, and improve mood and cognitive function.
Advantages and Limitations for Lab Experiments
ABP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. ABP also exhibits high stability and solubility in various solvents, making it suitable for various in vitro and in vivo assays. However, ABP also has some limitations, such as its potential toxicity and limited selectivity towards specific molecular targets.
Future Directions
There are several future directions for ABP research. One potential direction is to investigate the structure-activity relationship of ABP and its analogs to identify more potent and selective compounds. Another direction is to explore the potential applications of ABP in combination therapy with other drugs for the treatment of various diseases. Moreover, ABP can also be used as a tool compound to study the molecular mechanisms underlying various biological processes.
Scientific Research Applications
ABP has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, such as antitumor, anti-inflammatory, and antidepressant effects. ABP has also been investigated as a potential lead compound for the development of new drugs targeting various diseases, such as cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-16(22)20-11-13-21(14-12-20)18-7-9-19(10-8-18)23-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKVAYMQISPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine](/img/structure/B4693696.png)



![4-[(3-{[(3-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4693750.png)

![N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4693759.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4693766.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4693779.png)
![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4693790.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4693817.png)